molecular formula C10H6BrCl2N3 B14042153 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine

Cat. No.: B14042153
M. Wt: 318.98 g/mol
InChI Key: RDEXSHZJPXAHTO-UHFFFAOYSA-N
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Description

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine is a chemical compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This method starts with the coupling of (2,3-dichlorophenyl)boronic acid and 3-bromo-6-chloropyrazin-2-amine. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dioxane, and under an inert atmosphere of argon . The reaction mixture is heated to 110°C and stirred for several hours. After completion, the product is purified using silica column chromatography .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can react with amines to form corresponding amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as dioxane and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. By inhibiting these enzymes, the compound can disrupt signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced cancer cell growth and increased apoptosis .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine include other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrCl2N3

Molecular Weight

318.98 g/mol

IUPAC Name

6-bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H6BrCl2N3/c11-7-4-15-9(10(14)16-7)5-2-1-3-6(12)8(5)13/h1-4H,(H2,14,16)

InChI Key

RDEXSHZJPXAHTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)Br

Origin of Product

United States

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